N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
Description
N'-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a quinoxaline-derived carbohydrazide characterized by a trifluoromethyl (-CF₃) group at the 3-position of the quinoxaline ring and a methyl-substituted hydrazide moiety. Quinoxaline derivatives are renowned for their broad pharmacological activities, including antimicrobial, antitumor, and antitubercular properties .
Properties
IUPAC Name |
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-24(23-16(25)11-7-3-2-4-8-11)15-14(17(18,19)20)21-12-9-5-6-10-13(12)22-15/h2-10H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBQDWKUBBNJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves the reaction of quinoxaline derivatives with hydrazine derivatives under controlled conditions. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has been extensively studied due to its importance in pharmaceuticals . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring or the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule, potentially enhancing its pharmacological properties.
Scientific Research Applications
N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoxaline/Hydrazide Moieties
N′-(3-Methylquinoxalin-2-yl)-N′-phenylbenzohydrazide
- Structure : Replaces the trifluoromethyl group with a methyl (-CH₃) and substitutes the hydrazide’s methyl with a phenyl group.
- Activity : Exhibits moderate antimicrobial and antitumor activity, attributed to the phenyl group’s hydrophobic interactions .
2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl)acetohydrazides
- Structure: Features a 2-oxoquinoxaline core instead of trifluoromethyl substitution.
- Activity : Demonstrated antifungal and antibacterial activity but lower potency than trifluoromethyl analogs, possibly due to reduced lipophilicity from the oxo group .
- Key Difference : The oxo group may hinder membrane penetration, highlighting the -CF₃ group’s role in enhancing bioavailability.
4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
- Structure : Adds a methoxy (-OCH₃) group to the benzene ring.
- Activity : Improved solubility due to the electron-donating methoxy group, but reduced target affinity compared to the unsubstituted benzene variant .
- Key Difference : Substitutions on the benzene ring modulate solubility-reactivity trade-offs.
Functional Group Variations
N'-Methyl-N'-[3-(Trifluoromethyl)-2-Quinoxalinyl]Benzenesulfonohydrazide
Ring System Variations
Quinazoline-Based Analogs (e.g., N'-Methyl-N'-[2-(Methylsulfanyl)-4-Quinazolinyl]Benzenecarbohydrazide)
- Structure: Substitutes quinoxaline with a quinazoline ring and adds a methylsulfanyl (-SCH₃) group.
- Activity: Reduced planarity of the quinazoline ring may decrease intercalation with DNA/RNA targets compared to quinoxaline derivatives .
- Key Difference : The methylsulfanyl group increases lipophilicity but may introduce steric hindrance.
Data Tables
Research Findings and Trends
- Trifluoromethyl Advantage: The -CF₃ group consistently enhances bioactivity in quinoxaline derivatives by improving electron-deficient character and resistance to oxidative metabolism .
- Hydrazide vs. Sulfonohydrazide: Carboxylhydrazides generally show better target specificity than sulfonohydrazides, which may exhibit off-target interactions due to higher acidity .
- Substituent Position: Para-substitutions on the benzene ring (e.g., -Cl, -NO₂) enhance photosynthetic electron transport (PET) inhibition in algal models, while meta-substitutions (e.g., -CF₃) favor antimicrobial activity .
Biological Activity
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C16H11F3N4O
- Molecular Weight : 358.28 g/mol
- IUPAC Name : N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
The compound features a quinoxaline moiety substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is primarily attributed to the inhibition of specific protein kinases involved in cancer cell proliferation and survival. For instance, research has shown that quinoxaline derivatives can induce apoptosis in various cancer cell lines by disrupting cell signaling pathways .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 12.5 | Induction of apoptosis via caspase activation |
| Study B | MCF-7 | 8.7 | Inhibition of PI3K/Akt signaling pathway |
| Study C | A549 | 15.0 | G2/M phase cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Inhibition of DNA gyrase |
| Candida albicans | 16 µg/mL | Disruption of ergosterol biosynthesis |
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers .
- Antimicrobial Resistance : Another study focused on the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
